molecular formula C17H9ClF4N2OS B12154777 2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methyl ene]-1,3-thiazolidin-4-one

2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methyl ene]-1,3-thiazolidin-4-one

Cat. No.: B12154777
M. Wt: 400.8 g/mol
InChI Key: YGCUFMMYQGZYSR-AUWJEWJLSA-N
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Description

2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with chloro, trifluoromethyl, and fluorophenyl groups. These substitutions confer distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-Chloro-3-(trifluoromethyl)phenyl]azamethylene}-5-[(4-fluorophenyl)methylene]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H9ClF4N2OS

Molecular Weight

400.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H9ClF4N2OS/c18-13-6-5-11(8-12(13)17(20,21)22)23-16-24-15(25)14(26-16)7-9-1-3-10(19)4-2-9/h1-8H,(H,23,24,25)/b14-7-

InChI Key

YGCUFMMYQGZYSR-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2)F

Origin of Product

United States

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